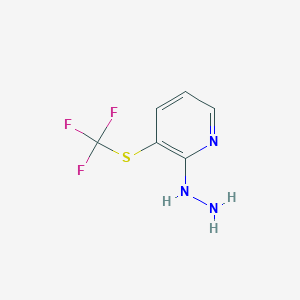

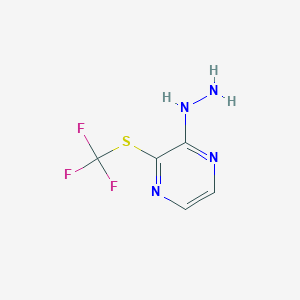

2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

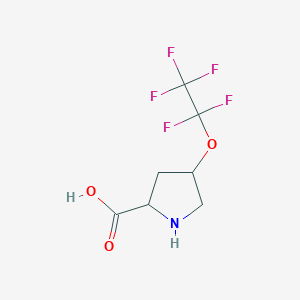

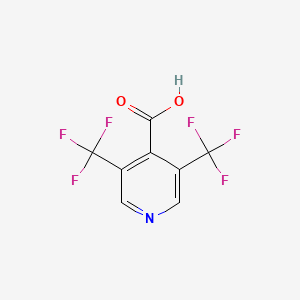

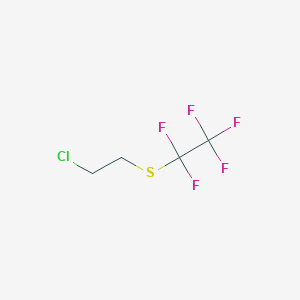

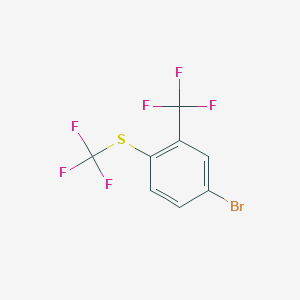

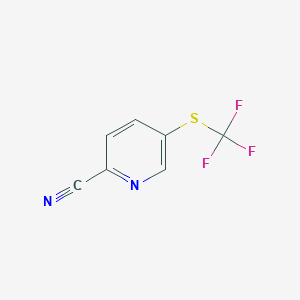

2-Hydrazinyl-3-(trifluoromethylthio)pyridine is a chemical compound with the molecular formula C6H6F3N3S and a molecular weight of 209.19 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 2-Hydrazinyl-3-(trifluoromethylthio)pyridine, is a topic of interest in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-3-(trifluoromethylthio)pyridine is 1S/C6H6F3N3/c7-6(8,9)4-2-1-3-11-5(4)12-10/h1-3H,10H2,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydrazinyl-3-(trifluoromethylthio)pyridine are not detailed in the search results, it’s worth noting that trifluoromethylpyridine derivatives are used in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis

2-Hydrazinyl-3-(trifluoromethylthio)pyridine is a solid at room temperature . It has a molecular weight of 209.19 .Scientific Research Applications

2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97% has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, 2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97% is used as a reactant in the synthesis of novel materials, such as conducting polymers and nanomaterials.

Mechanism of Action

2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97% is an organic compound that can act as an electron donor or an electron acceptor. When it acts as an electron donor, it can form a coordination complex with a metal ion and can be used as a ligand in coordination chemistry. When it acts as an electron acceptor, it can form a covalent bond with another electron-rich species and can be used as a reagent in organic synthesis.

Biochemical and Physiological Effects

2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97% has not been studied extensively for its biochemical and physiological effects. However, it has been found to be toxic in laboratory animals when administered in high doses. It is also a skin and eye irritant and can cause respiratory irritation when inhaled.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97% in laboratory experiments are its low cost, its wide availability, and its stability under normal conditions. However, it is important to note that 2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97% is toxic and can cause irritation when inhaled or when it comes into contact with the skin or eyes.

Future Directions

There are several potential future directions for research involving 2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97%. These include the development of new synthetic methods for the production of 2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97%, the investigation of its potential applications in drug discovery and development, and the exploration of its biochemical and physiological effects. In addition, it may be possible to use 2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97% as a catalyst in the production of novel materials, such as conducting polymers and nanomaterials. Finally, further research is needed to determine the potential toxicity of 2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97% and to develop strategies to minimize its adverse effects.

Synthesis Methods

2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97% is typically synthesized via a three-step reaction process. The first step involves the reaction of trifluoromethanesulfonyl chloride with 2-aminopyridine in aqueous solution to form the corresponding sulfonamide. The second step involves the reaction of the sulfonamide with hydrazine hydrate in anhydrous ethanol to yield 2-Hydrazinyl-3-(trifluoromethylthio)pyridine, 97%. The final step involves the purification of the product by recrystallization.

Safety and Hazards

properties

IUPAC Name |

[3-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3S/c7-6(8,9)13-4-2-1-3-11-5(4)12-10/h1-3H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYBCEUSHBCIFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)

![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)

![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)